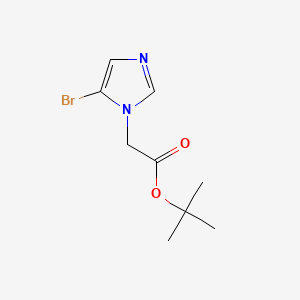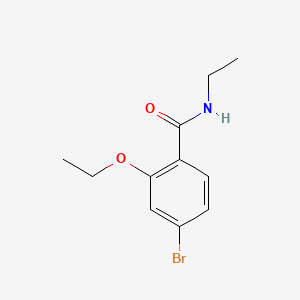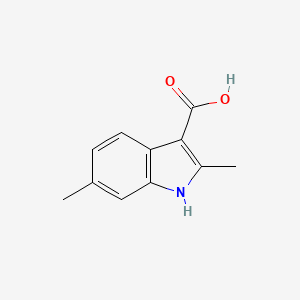
1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
“1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” is a chemical compound that likely contains a pyridine and a pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyridine and pyrazole derivatives . For instance, one method involves the reaction of a pyridine derivative with an appropriate reagent to form a pyrazole derivative . The exact method would depend on the specific structures of the starting materials and the desired product .
Chemical Reactions Analysis
Again, without specific information on “this compound”, it’s challenging to provide a detailed analysis of its chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a related compound, 1-(4-Pyridyl)ethylamine, has a density of 1.0±0.1 g/cm3, a boiling point of 221.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .
Scientific Research Applications
Chemistry and Properties of Pyrazole Derivatives
1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a compound of interest within the broader class of pyrazole and pyridine derivatives. Research has shown that compounds containing pyrazole and pyridine units exhibit fascinating chemical and physical properties, making them subjects of extensive study in various branches of chemistry. These compounds are known for their versatility in forming complex structures, such as coordination compounds, and have been explored for their magnetic, spectroscopic, and electrochemical properties. The investigation into these compounds aids in identifying areas for potential research and application, including analogs yet to be discovered or fully explored (Boča, Jameson, & Linert, 2011).
Applications in Kinase Inhibition
Pyrazole derivatives, particularly those incorporating pyridine units, have proven highly versatile in the design of kinase inhibitors. These compounds have been extensively patented for their ability to interact with kinases through multiple binding modes, highlighting their significance in therapeutic research. The scaffold's flexibility enables it to bind to crucial regions of kinase enzymes, offering a pathway for developing inhibitors with significant activity and selectivity. This adaptability points to the compound's potential in designing novel therapeutic agents targeting a range of kinase-related diseases (Wenglowsky, 2013).
Spin Crossover and Magnetic Properties
The compound also finds relevance in the synthesis and study of iron(II) complexes exhibiting spin crossover (SCO) properties. Pyrazole-pyridine ligands are crucial in developing SCO active complexes, where the synthesis methods and ligand structures significantly influence the magnetic properties of these materials. This area of research holds promise for applications in molecular electronics and information storage, where the SCO phenomenon can be harnessed (Olguín & Brooker, 2011).
Catalysis and Organic Synthesis
Further, pyrazole and pyridine derivatives, including this compound, are key in catalysis and organic synthesis, especially in developing novel pharmaceuticals. Their role in the synthesis of complex molecules through multi-component reactions demonstrates their utility in creating biologically active compounds efficiently. This versatility underscores the compound's importance in advancing synthetic methodologies and pharmaceutical development (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
Related compounds have been found to target proteins such as theserine/threonine-protein kinase B-raf , which plays a crucial role in regulating cell growth.
Biochemical Pathways
Related compounds have been found to inhibit glycolysis , a critical metabolic pathway for energy production in cells.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that further optimization may be needed to improve antimalarial potency, pharmacokinetics, and physicochemical properties .
Result of Action
Related compounds have shown to decrease glucose uptake into endothelial cells and efficiently block pathological angiogenesis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as serine/threonine-protein kinase B-raf . The interaction between this compound and these enzymes involves binding to the active site, leading to changes in enzyme conformation and activity. Additionally, this compound can form complexes with metal ions, further modulating its biochemical properties and interactions with biomolecules .
Cellular Effects
This compound exerts various effects on cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of serine/threonine-protein kinase B-raf by binding to its active site and preventing substrate phosphorylation . Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional regulation . These interactions contribute to the compound’s overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications and experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . These interactions highlight the compound’s potential impact on cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and overall cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting sequences or modifications that facilitate its transport . The localization of this compound within these organelles can impact its activity and function, as it can interact with organelle-specific proteins and enzymes . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
2-pyridin-4-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-3-6-11-12(9)8-1-4-10-5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRIYUOMEQRVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718981 | |
| Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-85-7 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)







![1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B566965.png)
![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B566969.png)

